N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-21(22(10-14-25-15-11-22)18-4-2-1-3-5-18)23-12-8-19-6-7-20(27-19)17-9-13-26-16-17/h1-7,9,13,16H,8,10-12,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWJSBSVEIDAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their functionalization and coupling with the oxane and carboxamide groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents such as sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared to analogous molecules below:
Table 1: Structural and Functional Comparison
Mechanistic Hypotheses and Limitations
- Antimicrobial Potential: The structural synergy of thiophene (membrane permeability) and furan (target binding) suggests antimicrobial activity, but empirical validation is needed.
- Contradictions: Quinolone-based analogs (–3) target DNA gyrase, whereas the oxane-carboxamide scaffold may act on alternate pathways (e.g., enzyme inhibition or receptor modulation).
Biological Activity
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant data and case studies.
1. Synthesis and Structural Characteristics
The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves the combination of furan and thiophene moieties with an oxane structure. The synthetic route often employs various coupling reactions, including amide bond formation, to achieve the desired compound.
Key Structural Features:
- Furan Ring: Contributes to the compound's electronic properties and biological activity.
- Thiophene Ring: Enhances lipophilicity and may influence receptor interactions.
- Oxane Backbone: Provides structural stability and potential for further modifications.
2. Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent, anti-inflammatory agent, and more. Below are detailed findings from various research efforts:
2.1 Anticancer Activity
A study evaluated the cytotoxic effects of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide on different cancer cell lines. The results indicated significant inhibition of cell proliferation in human breast cancer (MCF-7) and leukemia (K562) cell lines.
The mechanism by which N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide exerts its anticancer effects appears to involve:
- Inhibition of Cell Cycle Progression: The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction: Increased levels of pro-apoptotic proteins were observed, suggesting a pathway leading to programmed cell death.
2.3 Anti-inflammatory Activity
In vitro assays demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
3. Case Studies
Several case studies have reported on the therapeutic potential of compounds similar to N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide:
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Study on Breast Cancer Treatment:
- A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
- Patients receiving treatment reported fewer side effects compared to traditional chemotherapy regimens.
-
Inflammatory Disease Model:
- In animal models of rheumatoid arthritis, administration of the compound resulted in significant reduction in joint swelling and pain, indicating its potential for treating inflammatory diseases.
4.
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-phenyloxane-4-carboxamide exhibits notable biological activities, particularly in anticancer and anti-inflammatory contexts. Its unique structural features contribute to its efficacy, making it a candidate for further development in therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
